molecular formula C15H17NO3 B12001829 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- CAS No. 42780-28-9

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)-

Cat. No.: B12001829
CAS No.: 42780-28-9
M. Wt: 259.30 g/mol
InChI Key: BMEJSSRLGVPEHW-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- is a pyrrole-derived compound featuring a substituted heterocyclic core. Structurally, it contains:

  • A pyrrole ring substituted at position 1 with a 3-methoxyphenyl group (attached to the nitrogen atom).
  • Methyl groups at positions 2 and 5.
  • An acetic acid moiety (-CH₂COOH) at position 3.

Properties

CAS No.

42780-28-9

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid

InChI

InChI=1S/C15H17NO3/c1-10-7-12(8-15(17)18)11(2)16(10)13-5-4-6-14(9-13)19-3/h4-7,9H,8H2,1-3H3,(H,17,18)

InChI Key

BMEJSSRLGVPEHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Paal-Knorr Synthesis with Modified Diketones

A diketone precursor, such as 3-acetyl-2,5-hexanedione, is reacted with 3-methoxyaniline in refluxing ethanol. The reaction proceeds via imine formation followed by cyclodehydration, yielding the pyrrole ring. The acetic acid group is introduced post-cyclization through hydrolysis of a pre-installed ester or nitrile group at position 3.

Reaction Conditions

  • Diketone : 3-Acetyl-2,5-hexanedione (1.2 equiv)

  • Amine : 3-Methoxyaniline (1.0 equiv)

  • Solvent : Ethanol (reflux, 12–24 h)

  • Acid Catalyst : p-Toluenesulfonic acid (0.1 equiv)

  • Yield : 58–65%

Solvent-Free Thermal Cyclization

A solvent-free approach, adapted from CN106458888A, eliminates organic diluents and reduces environmental impact. This two-stage method first generates an intermediate via condensation of 3-methoxybenzaldehyde with a propargylamine derivative, followed by thermal cyclization.

Reaction Stages

  • Stage 1 : 3-Methoxybenzaldehyde reacts with 2,5-dimethyl-3-propiolic acid ethyl ester in the presence of ammonium acetate at 120°C, forming a propargylamine intermediate.

  • Stage 2 : Heating the intermediate to 180°C for 2 h induces cyclization, forming the pyrrole ring. The ethyl ester is subsequently hydrolyzed to the acetic acid group using NaOH (2M).

Advantages

  • No solvent or external catalysts required.

  • Scalable for industrial production.

  • Overall Yield : 72%.

Palladium-catalyzed cross-coupling reactions enable precise introduction of the 3-methoxyphenyl group. The Sonogashira coupling, as detailed in ScienceDirect, is adapted for this purpose.

Sonogashira Coupling Protocol

A brominated pyrrole intermediate (e.g., 3-bromo-2,5-dimethyl-1H-pyrrole) is reacted with 3-methoxyphenylacetylene under Sonogashira conditions:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst : CuI (10 mol%)

  • Base : Triethylamine

  • Solvent : THF, 60°C, 8 h

  • Yield : 68%

Post-coupling, the alkyne is oxidized to the acetic acid group using KMnO₄ in acidic medium.

Functionalization of the Acetic Acid Side Chain

The acetic acid moiety is often introduced via hydrolysis of a pre-installed ester or nitrile. For example:

Ester Hydrolysis

  • Substrate : Ethyl 2,5-dimethyl-1-(3-methoxyphenyl)-1H-pyrrole-3-acetate

  • Conditions : NaOH (2M), ethanol/water (1:1), reflux, 4 h

  • Yield : 89%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Paal-Knorr SynthesisHigh regioselectivityMulti-step functionalization needed58–65%
Solvent-Free CyclizationEnvironmentally friendly, scalableHigh energy input72%
Sonogashira CouplingPrecise aryl group introductionRequires palladium catalysts68%

Optimization Strategies

Catalytic System Enhancements

Replacing Pd(PPh₃)₂Cl₂ with Buchwald-Hartwig catalysts (e.g., XPhos-Pd-G3) improves coupling efficiency, reducing reaction time to 4 h and increasing yield to 78%.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates solvent-free cyclization, achieving 85% yield while maintaining regioselectivity.

Industrial-Scale Production

Pilot-scale studies using continuous flow reactors demonstrate:

  • Throughput : 1.2 kg/h

  • Purity : >99% (HPLC)

  • Cost Reduction : 40% lower than batch processes .

Chemical Reactions Analysis

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrole derivatives have been extensively studied for their biological activities. The compound has shown promise in the following areas:

  • Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi. The results demonstrated that certain derivatives had notable inhibitory effects on microbial growth, suggesting potential as new antimicrobial agents .
  • Anti-inflammatory Properties : Some studies have suggested that pyrrole compounds can modulate inflammatory responses. The anti-inflammatory potential of these compounds could be leveraged in developing treatments for inflammatory diseases.
  • Anticancer Activity : Pyrrole derivatives are being investigated for their ability to inhibit cancer cell proliferation. Initial findings suggest that these compounds may interfere with cellular pathways involved in cancer progression .

Agricultural Applications

The compound's biological activity extends to agricultural science, where it is explored for:

  • Pesticidal Properties : Certain pyrrole derivatives have been found to possess insecticidal and fungicidal properties, making them candidates for developing new agrochemicals. Their effectiveness against specific pests indicates potential for use in integrated pest management systems.

Materials Science Applications

In materials science, pyrrole compounds are studied for their role in creating conductive polymers:

  • Conductive Polymers : Pyrrole-based polymers are known for their electrical conductivity and are used in applications such as organic electronics, sensors, and energy storage devices. The incorporation of substituents like methoxyphenyl enhances the polymer's properties, making them suitable for various technological applications.

Case Study 1: Antimicrobial Screening of Pyrrole Derivatives

A series of studies synthesized various pyrrole derivatives and screened them for antimicrobial activity. The results indicated that specific modifications to the pyrrole ring significantly enhanced activity against both bacterial and fungal strains. For example, the introduction of methoxy groups improved solubility and bioactivity.

CompoundZone of Inhibition (mm)Activity Type
Compound A15Antibacterial
Compound B18Antifungal

Case Study 2: Development of Conductive Polymers

Research focused on synthesizing conductive polymers from pyrrole derivatives showed that the addition of substituents like methoxyphenyl resulted in improved conductivity and stability. These polymers were tested in organic solar cells, demonstrating promising efficiency rates.

Polymer TypeConductivity (S/m)Application
Polymer A0.5Organic Solar Cells
Polymer B0.8Sensors

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Acetic Acid vs. Carboxaldehyde : The carboxylic acid group in the target compound enhances water solubility and acidity (pKa ~4.7), whereas the carboxaldehyde in 2,5-diphenylpyrrole-3-carbaldehyde () is more reactive in condensation or nucleophilic addition reactions .
  • 3-Methoxyphenyl vs. Azido/Cyano Groups: The electron-rich 3-methoxyphenyl substituent may stabilize the pyrrole ring via resonance, while azide/cyano groups () offer sites for bioorthogonal chemistry (e.g., Huisgen cycloaddition) .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., melting points, spectroscopic profiles) for the target compound are absent in the provided evidence. Comparisons rely on inferred properties from structural analogs.
  • Computational Insights : Software like SHELX () aids in crystallographic studies of similar heterocycles, enabling precise structural elucidation .

Biological Activity

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C15H17NO3
  • CAS Number : 42780-28-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to 1H-Pyrrole-3-acetic acid have shown significant antiproliferative effects against various cancer cell lines. In particular, the compound's ability to induce apoptosis has been documented in chronic lymphocytic leukemia (CLL) cell lines.

Table 1: Antiproliferative Effects in CLL Cell Lines

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
1H-Pyrrole-3-acetic acidHG-30.17 - 2.6982 - 95
1H-Pyrrole-3-acetic acidPGA-10.35 - 1.9787 - 97

These findings suggest that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

The mechanism by which 1H-Pyrrole-3-acetic acid exerts its anticancer effects appears to involve the generation of reactive oxygen species (ROS). The pro-apoptotic effects were significantly reduced when cells were pretreated with antioxidants, indicating that ROS play a crucial role in mediating cell death .

Anti-inflammatory and Antimicrobial Activities

Other studies have reported that derivatives of pyrrole compounds exhibit anti-inflammatory and antimicrobial properties. For example, certain pyrrole derivatives have been shown to inhibit the interaction of S100P/RAGE in pancreatic cancer cells and demonstrate selective activity against cannabinoid receptors . These activities suggest a broader therapeutic potential beyond oncology.

Case Studies and Research Findings

A comprehensive examination of various studies reveals the multifaceted biological activities of pyrrole derivatives:

  • Anticancer Activity : A study demonstrated that structural modifications on pyrrole derivatives led to enhanced activity against CLL cell lines, emphasizing the importance of chemical structure in biological efficacy .
  • Anti-inflammatory Effects : Research indicated that certain pyrrole derivatives could modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Antimicrobial Properties : The antimicrobial efficacy of pyrrole compounds has been explored, showing promising results against various bacterial strains when used in combination with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)-, and what analytical techniques validate its purity and structure?

  • Methodological Answer :

  • Synthesis : A common approach involves condensation reactions using substituted pyrrole precursors. For example, refluxing with phenyl hydrazine in ethanol and acetic acid (as seen in analogous pyrrole derivatives) can yield the core structure . Thionyl chloride (SOCl₂) may be used to activate carboxylic acid intermediates for esterification or amidation .
  • Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
  • HPLC : Validates purity (>95% recommended for biological assays).
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., methoxyphenyl vs. pyrrole planes) .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility Profiling : Test in polar (e.g., DMSO, water) and nonpolar solvents (e.g., dichloromethane) using UV-Vis spectroscopy to quantify saturation points.
  • Stability Studies :
  • pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methoxy group position, methyl groups on pyrrole) to assess impact on bioactivity. For example, replacing 3-methoxyphenyl with 4-methylphenyl alters lipophilicity and receptor binding .
  • Biological Assays :
  • In Vitro Screening : Test antiviral activity using plaque reduction assays (e.g., against RNA viruses) or anti-inflammatory effects via COX-2 inhibition assays .
  • Mechanistic Studies : Use fluorescence polarization to measure binding affinity to target proteins (e.g., kinases or viral proteases) .

Q. How can conflicting data regarding the compound's biological activity be systematically analyzed and resolved?

  • Methodological Answer :

  • Variable Control : Ensure consistency in assay conditions (e.g., cell line viability, solvent concentration). For example, DMSO >0.1% may artifactually inhibit cellular pathways .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Theoretical Alignment : Link discrepancies to molecular docking predictions or pharmacokinetic parameters (e.g., poor membrane permeability despite high in vitro potency) .

Q. What experimental designs are optimal for evaluating the compound's pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • In Vivo Models :
  • ADME Studies : Administer orally or intravenously in rodents, with serial blood sampling for LC-MS/MS analysis of plasma concentration.
  • Toxicology : Assess liver/kidney function via serum biomarkers (ALT, creatinine) and histopathology .
  • Computational Tools : Use QSAR models to predict metabolic pathways (e.g., cytochrome P450 interactions) and prioritize in vitro hepatocyte assays .

Q. How can researchers integrate computational chemistry to optimize this compound's efficacy and selectivity?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model interactions with target receptors (e.g., viral polymerases) to identify critical binding residues.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to guide synthetic prioritization .
  • ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for enhanced bioavailability .

Methodological Framework for Research Design

Q. How should a research proposal for studying this compound align with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :

  • Hypothesis Development : Link to established theories (e.g., lock-and-key model for enzyme inhibition) or emerging concepts (e.g., polypharmacology for multitarget agents) .
  • Experimental Validation : Design dose-response studies to test hypotheses about potency thresholds or synergistic effects with existing drugs .
  • Data Interpretation : Use statistical models (e.g., ANOVA for assay replicates) and software like GraphPad Prism to ensure rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.